4-Chloro-2-iodo-pivaloylaniline
Description
4-Chloro-2-iodo-pivaloylaniline (CAS: 1809161-40-7) is a halogenated aromatic amide with the molecular formula C₁₁H₁₃ClINO and a molecular weight of 337.58 g/mol. Its structure consists of an aniline core substituted with chlorine (Cl) at the 4-position, iodine (I) at the 2-position, and a pivaloyl (2,2-dimethylpropanoyl) group attached to the amine . The SMILES representation is: IC1=C(C(=CC=C1)N(C(=O)C(C)(C)C))Cl .
This compound is a specialty chemical used in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to its iodine substituent .
Properties
Molecular Formula |
C11H13ClINO |
|---|---|
Molecular Weight |
337.58 g/mol |
IUPAC Name |
N-(4-chloro-2-iodophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13ClINO/c1-11(2,3)10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
DPUAVGIWYDXESF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|---|
| 4-Chloro-2-iodo-pivaloylaniline | Aniline | 4-Cl, 2-I, N-pivaloyl | Amide | C₁₁H₁₃ClINO | 337.58 | 1809161-40-7 |
| 4-Chloro-2-iodoaniline | Aniline | 4-Cl, 2-I | Amine | C₆H₅ClIN | 253.47 | 63069-48-7 |
| 4-Fluoro-2-iodoaniline | Aniline | 4-F, 2-I | Amine | C₆H₅FIN | 252.01 | 61272-76-2 |
| N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide | Pyridine | 3-OH, 2-I, N-pivaloyl | Amide | C₁₀H₁₃IN₂O₂ | 344.14 | Not provided |
| 4-Chloro-3-iodo-2-methylquinoline | Quinoline | 4-Cl, 3-I, 2-CH₃ | Heterocyclic amine | C₁₀H₇ClIN | 303.53 | 1033931-93-9 |
Physical and Chemical Properties
| Property | This compound | 4-Chloro-2-iodoaniline | 4-Fluoro-2-iodoaniline | N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 40 (hydrochloride salt) | Not reported | Not reported |
| Boiling Point (°C) | Not reported | 295 (predicted) | Not reported | Not reported |
| Solubility | Likely soluble in organic solvents | Soluble in methanol | Soluble in DMSO | Not reported |
| Density (g/cm³) | Not reported | 2.015 (predicted) | Not reported | Not reported |
| pKa | Not reported | 1.90 (predicted) | Not reported | Not reported |
Key Observations :
- Halogen Effects : Replacing chlorine with fluorine (as in 4-Fluoro-2-iodoaniline) enhances electronegativity, which may accelerate electrophilic aromatic substitution reactions but reduce oxidative stability .
- Heterocyclic Analogues (e.g., pyridine or quinoline derivatives) exhibit distinct electronic properties due to nitrogen atoms in the ring, altering reactivity in cross-coupling reactions .
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